molecular formula C4HBrN2S B1445112 5-Bromothiazole-4-carbonitrile CAS No. 1257072-06-2

5-Bromothiazole-4-carbonitrile

Cat. No. B1445112
CAS RN: 1257072-06-2
M. Wt: 189.04 g/mol
InChI Key: OYNQOPDVAYADPN-UHFFFAOYSA-N
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Description

5-Bromothiazole-4-carbonitrile is a chemical compound with the molecular formula C4HBrN2S . It is also known as 4-bromo-1,3-thiazole-5-carbonitrile .


Molecular Structure Analysis

The molecular structure of 5-Bromothiazole-4-carbonitrile consists of a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms, substituted with a bromine atom and a carbonitrile group .


Physical And Chemical Properties Analysis

5-Bromothiazole-4-carbonitrile is a solid or liquid at room temperature . It has a molecular weight of 189.04 .

Scientific Research Applications

Organic Synthesis

5-Bromothiazole-4-carbonitrile: is a valuable building block in organic synthesis. It can be used to construct various heterocyclic compounds that are prevalent in many pharmaceuticals and agrochemicals. The bromine atom in the molecule serves as a good leaving group, facilitating nucleophilic substitution reactions that can lead to a wide array of derivatives .

Pharmaceutical Research

This compound has been identified as a precursor in the synthesis of molecules with potential pharmacological activities. For instance, thiazole derivatives are known for their antibacterial and antiviral properties. The cyano group in 5-Bromothiazole-4-carbonitrile can be further modified to create compounds that may act as drug candidates for diseases like Alzheimer’s, chronic pain, cancer, and Huntington’s disease .

Agrochemical Development

Thiazoles, including those derived from 5-Bromothiazole-4-carbonitrile, are significant in the development of new agrochemicals. They can be used to create fungicides, herbicides, and insecticides. The structural versatility provided by the thiazole core allows for the development of compounds with specific action mechanisms against various agricultural pests .

Material Science

In material science, 5-Bromothiazole-4-carbonitrile can contribute to the development of novel materials with unique properties. Its derivatives can be used as intermediates in the synthesis of dyes, polymers, and other functional materials that require specific electronic or photonic properties .

Antifungal Agents

Isothiazole derivatives, which can be synthesized from 5-Bromothiazole-4-carbonitrile, have shown activity as antifungal agents. These compounds can be optimized for use in treating fungal infections in humans or for protecting crops from fungal diseases in agriculture .

Immunomodulation

Some thiazole derivatives have been found to possess immunomodulatory properties. As such, 5-Bromothiazole-4-carbonitrile could serve as a starting point for the synthesis of immunosuppressants or other drugs that modulate the immune system for therapeutic purposes .

Safety and Hazards

This compound is considered hazardous. It is recommended to avoid ingestion, inhalation, and contact with skin or eyes. Personal protective equipment and face protection should be worn when handling this compound .

properties

IUPAC Name

5-bromo-1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrN2S/c5-4-3(1-6)7-2-8-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNQOPDVAYADPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306029
Record name 5-Bromo-4-thiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiazole-4-carbonitrile

CAS RN

1257072-06-2
Record name 5-Bromo-4-thiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257072-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-thiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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